4-(3-Phenoxyphenyl)but-3-en-2-ol
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Overview
Description
C10H12O
. It exhibits a molecular weight of approximately 148.2 g/mol . This compound combines an aromatic phenyl group with an unsaturated alcohol moiety.Preparation Methods
Synthetic Routes:
- One common synthetic route involves the reaction of 3-phenylpropanal with formaldehyde in the presence of a base, followed by reduction to yield 4-(3-phenoxyphenyl)but-3-en-2-ol.
- Another approach is the condensation of 3-phenylpropanal with phenol, leading to the desired compound.
Industrial Production:
- Industrial production methods may involve large-scale synthesis using the above routes.
- Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Chemical Reactions Analysis
4-(3-Phenoxyphenyl)but-3-en-2-ol undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding ketone.
Reduction: Reduction of the double bond yields the saturated alcohol.
Substitution: The phenolic hydroxyl group can undergo substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction) and acidic or basic conditions (for substitution) are employed.
Major Products: The main products include the reduced alcohol and derivatives with modified phenolic groups.
Scientific Research Applications
Chemistry: Used in fragrance and flavor industries to create rose-scented compounds, perfumes, and essences.
Biology and Medicine: Investigated for potential biological activities, such as antioxidant properties or enzyme inhibition.
Industry: Serves as an intermediate for synthesizing other organic compounds.
Mechanism of Action
- The compound’s effects depend on its interactions with molecular targets and pathways.
- Further research is needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to similar compounds.
Similar Compounds: Provide a list of related compounds, such as other phenylbutenols or phenolic derivatives.
Remember that 4-(3-Phenoxyphenyl)but-3-en-2-ol’s applications extend beyond its chemical structure, making it an intriguing subject for scientific exploration
Properties
CAS No. |
121488-69-5 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-(3-phenoxyphenyl)but-3-en-2-ol |
InChI |
InChI=1S/C16H16O2/c1-13(17)10-11-14-6-5-9-16(12-14)18-15-7-3-2-4-8-15/h2-13,17H,1H3 |
InChI Key |
FZCDOAKFNUYYNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC(=CC=C1)OC2=CC=CC=C2)O |
Origin of Product |
United States |
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